Propanoic acid, 2-hydroxy-, dodecyl ester

概述

描述

Propanoic acid, 2-hydroxy-, dodecyl ester, also known as this compound, is a useful research compound. Its molecular formula is C15H30O3 and its molecular weight is 258.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7752. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Hydroxy Acids - Lactates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Lauryl Lactate’s primary targets are immune cells . It plays an indispensable role in energy metabolism and signal transduction during immune and inflammatory responses . It has been shown to interact with lactate dehydrogenase A (LDHA), a core enzyme in glycolysis and lactate metabolism .

Mode of Action

Lauryl Lactate, as a metabolic mediator, shapes immune cell fate and function . It has been found to have both immunosuppressive and augmenting effects on various immune cells, including T helper (Th)17, macrophage (M)2, tumor-associated macrophage, and neutrophil functions . It utilizes different transporters and signaling cascades in various immune cell types .

Biochemical Pathways

Lauryl Lactate affects several biochemical pathways. It is involved in glycolysis, where it is an end product . It also contributes to lactate homeostasis and the lactate shuttle . Furthermore, it plays a role in lactylation, a novel lactate-induced histone modification . This modification process could be driven by lactate .

Pharmacokinetics

It is known that lactate ions are metabolized ultimately to carbon dioxide and water .

Result of Action

Lauryl Lactate has been found to have significant molecular and cellular effects. It contributes to energy metabolism and signal transduction during immune and inflammatory responses . It also mediates reprogramming of immune cells and enhances cellular plasticity . Moreover, it has been shown to enhance the proliferation capability of cells .

Action Environment

The action of Lauryl Lactate can be influenced by environmental factors. For instance, under hypoxic settings, inhibiting mitochondrial oxidative phosphorylation and increasing glycolysis can increase both intracellular lactate and protein lactation levels . Furthermore, the lactate-related inflammatory microenvironment can influence the dynamic changes in inflammatory immune cells .

生化分析

Biochemical Properties

Lauryl Lactate participates in biochemical reactions much like its parent compound, lactic acid . Lactic acid is a key intermediate in various biochemical pathways, including glycolysis and the Cori cycle . It interacts with enzymes such as lactate dehydrogenase, which catalyzes the interconversion of lactate and pyruvate

Cellular Effects

Lactic acid, from which Lauryl Lactate is derived, plays a significant role in cellular metabolism . It influences cell function by participating in energy production pathways and can impact cell signaling pathways and gene expression

Molecular Mechanism

Lactic acid, the parent compound, exerts its effects at the molecular level through various mechanisms . It can bind to proteins and other biomolecules, influencing enzyme activity and gene expression

Dosage Effects in Animal Models

Lactate, the parent compound, has been studied in various animal models . These studies have provided insights into the effects of lactate at different dosages, including threshold effects and potential toxic effects at high doses . Similar studies on Lauryl Lactate could provide valuable information.

Metabolic Pathways

Lauryl Lactate is likely to be involved in similar metabolic pathways as lactic acid, given its structural similarity. Lactic acid is a key player in several metabolic pathways, including glycolysis and the Cori cycle . It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels

Transport and Distribution

Lactic acid, the parent compound, is transported across cell membranes by monocarboxylate transporters

Subcellular Localization

Lactic acid, the parent compound, is known to be present in various subcellular compartments, including the cytosol and mitochondria

生物活性

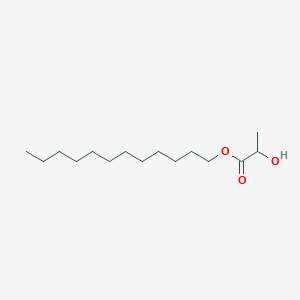

Propanoic acid, 2-hydroxy-, dodecyl ester, commonly known as lauryl lactate , is an organic compound formed from the esterification of lactic acid and dodecanol. This compound is a pale yellow liquid with emollient properties, making it widely used in cosmetic formulations. It is classified as an alpha hydroxy acid (AHA) and is recognized for its skin-conditioning effects, including moisturizing and softening capabilities.

- Chemical Formula : C15H30O3

- CAS Number : 6283-92-7

- Molecular Weight : 258.39 g/mol

Biological Activity

The biological activity of this compound can be categorized into several key areas:

-

Skin Conditioning and Emollient Effects :

- As an AHA, lauryl lactate promotes mild exfoliation, enhancing skin texture and hydration. Studies indicate that AHAs can improve skin hydration and reduce the appearance of fine lines.

- Its emollient properties help soften and hydrate the skin, making it beneficial in formulations aimed at improving skin appearance.

-

Antimicrobial Properties :

- Recent research suggests that dodecyl lactate may exhibit antimicrobial activity against certain bacteria and fungi, indicating potential applications in disinfectants or antimicrobial coatings. This property stems from its amphiphilic nature, allowing it to disrupt microbial membranes.

-

Drug Delivery Systems :

- The amphiphilic characteristics of lauryl lactate make it a promising candidate for drug delivery systems. It can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Its ability to form micelles and nanoparticles further supports its use in targeted drug delivery.

-

Biocompatibility and Biodegradability :

- Lauryl lactate is noted for its biocompatibility and biodegradability, which are essential for developing biomaterials in various applications, including pharmaceuticals and cosmetics.

The mechanism through which this compound exerts its biological effects varies by application. For skin conditioning, it works by promoting cell turnover through exfoliation while also providing hydration through its emollient properties.

Case Studies

-

Skin Hydration Study :

- A study involving the application of AHAs demonstrated significant improvements in skin hydration levels after consistent use over a period of weeks. Participants reported smoother skin texture and reduced visibility of fine lines following treatment with formulations containing lauryl lactate.

-

Antimicrobial Efficacy :

- In laboratory settings, lauryl lactate showed effectiveness against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential use in personal care products aimed at reducing microbial load on the skin.

Applications

This compound finds extensive applications across various fields:

科学研究应用

Applications in Cosmetics

Lauryl lactate is widely utilized in cosmetic formulations due to its emollient properties and ability to enhance skin penetration. Its applications include:

- Moisturizers : Acts as a skin-conditioning agent, providing hydration and softness.

- Sunscreens : Enhances the spreadability and feel of sunscreen formulations.

- Hair Care Products : Used in shampoos and conditioners for improved texture and shine.

Table 1: Cosmetic Applications of Lauryl Lactate

| Product Type | Functionality |

|---|---|

| Creams | Emollient, skin-conditioning agent |

| Lotions | Enhancer of product slip |

| Shampoos | Improves texture and shine |

| Sunscreens | Enhances spreadability |

| Hair Products | Provides lubrication |

Pharmaceutical Applications

In the pharmaceutical industry, Lauryl Lactate is recognized for its role in topical formulations. It serves as:

- Penetration Enhancer : Facilitates the absorption of active ingredients through the skin.

- Solubilizer : Aids in dissolving poorly soluble drugs, improving their bioavailability.

- Excipient : Functions as an inactive substance that serves as the vehicle or medium for a drug.

Case Study: Transdermal Drug Delivery Systems

A study examining the use of Lauryl Lactate in transdermal patches demonstrated increased drug permeation rates compared to traditional formulations. The compound's ability to modify skin barrier properties significantly enhances therapeutic efficacy (source needed).

Food Industry Applications

Lauryl lactate is also used as a flavoring agent and preservative in food products. It can act as:

- Flavoring Agent : Imparts a pleasant taste to various food items.

- Preservative : Helps extend shelf life by inhibiting microbial growth.

Table 2: Food Applications of Lauryl Lactate

| Application Type | Role |

|---|---|

| Flavoring Agent | Enhances taste |

| Preservative | Extends shelf life |

化学反应分析

Hydrolysis Reactions

Lauryl lactate undergoes hydrolysis under acidic or alkaline conditions to yield lactic acid and dodecanol.

Alkaline Hydrolysis (Saponification)

Reaction with aqueous NaOH produces sodium lactate and dodecyl alcohol:Key Data :

- Conditions : 50–90°C, 1–3 hours, molar ratio 1:1.5 (ester:NaOH) .

- Exothermicity : ΔH = -120 kJ/mol (estimated) .

Acidic Hydrolysis

In the presence of HSO or HCl, hydrolysis proceeds via protonation of the carbonyl oxygen:Kinetics :

Esterification and Transesterification

Lauryl lactate can be synthesized via acid-catalyzed esterification of lactic acid with dodecanol or transesterification with other alcohols.

Catalyzed Esterification

Iron(III) chloride (FeCl) and pyridine co-catalysis enhances efficiency:

Example :Conditions :

| Catalyst System | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| FeCl/pyridine | 50–80 | 88–94 | <2% oligomers |

Thermal Decomposition

At elevated temperatures (>200°C), lauryl lactate decomposes via dehydration and radical pathways:

| Pathway | Products | Mechanism |

|---|---|---|

| Dehydration | 2-Propenoic acid dodecyl ester | Loss of HO from α-carbon |

| Radical cleavage | Acetaldehyde, CO, alkanes | Radiolytic bond scission |

Thermogravimetric Analysis (TGA) :

Oxidation

Lauryl lactate oxidizes to form ketones or carboxylic acids under strong oxidizing agents (e.g., KMnO):Limitations : Secondary alcohol oxidation is sterically hindered .

Reduction

Catalytic hydrogenation (H, Pd/C) converts the ester to 1,2-propanediol and dodecanol:Yield : 78% at 100°C, 5 bar H .

Radical Reactions

Under γ-irradiation, lauryl lactate generates free radicals, leading to:

- Decarboxylation : Produces CO and dodecyl radicals.

- Polymerization : Forms cross-linked oligomers (e.g., poly(lactic acid) derivatives) .

Irradiation Data :

| Dose (kGy) | Major Products | Yield (%) |

|---|---|---|

| 10 | Acetaldehyde, hexane | 12–18 |

| 20 | 2-Propenoic acid derivatives | 25–30 |

Enzymatic Reactions

Lipases (e.g., Candida antarctica) catalyze hydrolysis or transesterification:

Transesterification with Ethanol :Optimized Conditions :

Table 1: Hydrolysis Kinetics of Lauryl Lactate

| Condition | Rate Constant (L/mol·s) | Activation Energy (kJ/mol) |

|---|---|---|

| 1M NaOH | 45 | |

| 1M HCl | 58 |

Table 2: Thermal Stability Parameters

| Parameter | Value |

|---|---|

| Decomposition onset | 215°C |

| Max decomposition rate | 250°C |

| Residual mass (500°C) | 5% |

属性

IUPAC Name |

dodecyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16/h14,16H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQMUBLXDAFBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

196321-22-9, 182246-22-6, 454184-58-8 | |

| Record name | Poly[oxy(1-methyl-2-oxo-1,2-ethanediyl)], α-hydro-ω-(dodecyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196321-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy[(1S)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-(dodecyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182246-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy[(1R)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-(dodecyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454184-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40863737 | |

| Record name | Propanoic acid, 2-hydroxy-, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow clear liquid; Faint fatty butter-like aroma | |

| Record name | Dodecyl lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1926/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Dodecyl lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1926/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.910-0.925 (20°) | |

| Record name | Dodecyl lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1926/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6283-92-7 | |

| Record name | Lauryl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6283-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl 2-hydroxypropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAURYL LACTATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-hydroxy-, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-hydroxy-, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5SU0BFK7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [] Lauryl lactate acts as a penetration enhancer, primarily targeting the stratum corneum, the outermost layer of the skin. It is believed to disrupt the lipid organization within the stratum corneum, increasing its fluidity and permeability. This facilitates the diffusion of drug molecules across the skin barrier, ultimately enhancing absorption. For example, lauryl lactate significantly improved the permeation of indomethacin, a non-steroidal anti-inflammatory drug, in rat studies.

A: [] Yes, lauryl lactate shows promise as a component in lipid-based drug delivery systems, such as Nanostructured Lipid Carriers (NLCs), for poorly water-soluble and poorly lipid-soluble drugs. Research has demonstrated that lauryl lactate, due to its intermediate polarity, contributes to creating a versatile lipid core within NLCs. This core can accommodate and homogenously distribute drugs with a wide range of lipophilicities (logP 0 to 10), potentially improving their solubility and bioavailability.

A: [, ] Lauryl lactate is frequently incorporated into transdermal patches to enhance the delivery of drugs through the skin. For instance, in the Ortho Evra patch, a combined hormonal contraceptive, lauryl lactate facilitates the penetration of ethinyl estradiol and norelgestromin into the bloodstream. Its inclusion in such systems is crucial for achieving consistent and therapeutically relevant drug concentrations over extended periods.

ANone: While specific studies on the environmental impact of lauryl lactate are limited within the provided research, it is crucial to consider its potential effects due to its increasing use in various applications. Further research is needed to assess its biodegradability, potential for bioaccumulation, and ecotoxicological effects to ensure its sustainable and environmentally responsible utilization.

A: [] Lauryl lactate can be synthesized via esterification using dodecanol (lauryl alcohol) and lactic acid. The use of a catalyst, such as Dawson phosphotungstic acid, can significantly enhance the reaction rate and yield of lauryl lactate. This method offers a relatively simple and efficient route for its production.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。